
7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
Overview
Description
“7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6BrClO . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a nine-membered carbon ring with one oxygen atom, one bromine atom, and one chlorine atom . The InChI key for this compound is AISLNDIXESTYSY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The molecular weight of the compound is 245.5 .Scientific Research Applications
Synthesis and Structure-Activity Relationships
The compound 7-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is structurally related to various bromo and chloro derivatives studied for their affinities at receptors and enzymes. For instance, a study on the 7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines revealed that the 6-bromo derivatives, similar to 6-chloro counterparts, exhibit high affinity at the D1 dopamine receptor, which is crucial for understanding receptor-ligand interactions and developing new therapeutic agents (Neumeyer et al., 1991).
Crystal and Molecular Structures
The structural characterization of bromo-chloro derivatives provides insights into molecular conformations and intermolecular interactions, essential for designing drugs with desired pharmacokinetic properties. For example, the synthesis and crystal structures of related benzodiazepines have been studied to understand how different substituents and crystallization conditions affect the molecule's conformation and assembly in the crystal (Kravtsov et al., 2012).
Reaction Mechanisms and Synthetic Applications
The compound and its related structures serve as key intermediates or reactants in synthetic organic chemistry, leading to the development of novel compounds with potential biological activities. The study of tandem cyclocondensation-Knoevenagel–Michael reactions using N-bromo sulfonamide reagents, for example, highlights the role of bromo and chloro derivatives in facilitating one-pot multi-component synthesis, which is valuable for creating diverse chemical libraries for drug discovery (Khazaei et al., 2014).
Molecular Electronics and Photochemistry
Derivatives of this compound can exhibit unique electronic and photochemical properties, making them suitable for applications in molecular electronics and as photoresponsive materials. Research on inclusion crystals of related compounds has shown reversible color changes upon UV-light exposure, indicating potential uses in optical data storage and molecular switches (Tanaka et al., 2003).
Antibacterial Properties
Some bromo and chloro derivatives have been explored for their antibacterial properties, particularly against anaerobic bacteria. The design of compounds that can act as pro-drugs, releasing active species within bacterial cells, exemplifies the therapeutic potential of these derivatives in addressing antibiotic resistance (Dickens et al., 1991).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
properties
IUPAC Name |
7-bromo-6-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-9-6(11)3-1-5-2-4-7(12)8(5)9/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISLNDIXESTYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



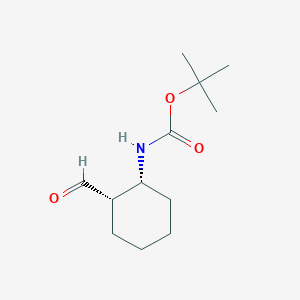
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclooctane-1-carboxylic acid](/img/structure/B3098384.png)

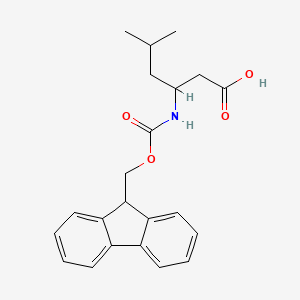
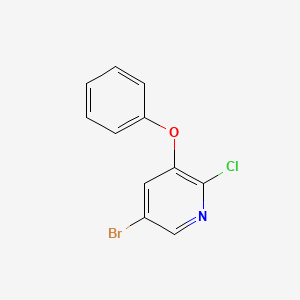

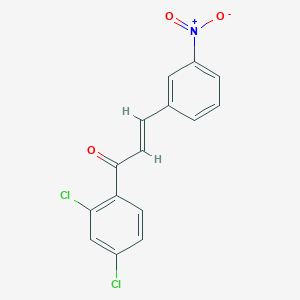
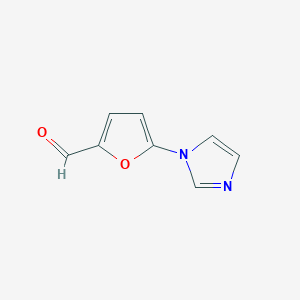
![2-[(4-Methoxybenzoyl)(methyl)amino]acetic acid](/img/structure/B3098449.png)
![2-[1-(4-fluorophenyl)-N-methylformamido]acetic acid](/img/structure/B3098451.png)
![Hexahydro-[1,2,3]oxathiazolo[3,4-a]pyridine 1,1-dioxide](/img/structure/B3098459.png)

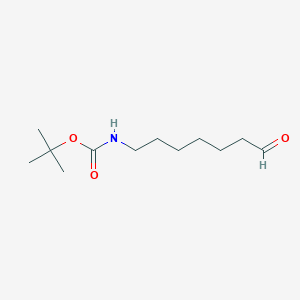
![Cis-2-Benzylhexahydropyrano[3,4-C]Pyrrol-4(2H)-One](/img/structure/B3098477.png)